An In-depth Technical Guide to 4-(Pyridin-2-yl)butanoic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Pyridin-2-yl)butanoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
4-(Pyridin-2-yl)butanoic acid, a bifunctional molecule incorporating a pyridine ring and a carboxylic acid moiety, represents a versatile building block in modern medicinal chemistry. Its unique structural features—a nucleophilic and basic pyridine nitrogen, a reactive carboxylic acid, and a flexible four-carbon aliphatic chain—make it an attractive component for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-(pyridin-2-yl)butanoic acid, with a particular focus on its emerging role as a linker in targeted protein degradation technologies.
Physicochemical Properties
The fundamental physicochemical properties of 4-(pyridin-2-yl)butanoic acid are summarized in the table below. These properties are critical for its handling, reaction setup, and integration into drug discovery workflows.
| Property | Value | Source |
| CAS Number | 102879-51-6 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Off-white to yellow solid | Commercial supplier data |
| Melting Point | 84-85 °C | [2] |
| Boiling Point (Predicted) | 303.7 ± 17.0 °C | [2] |
| pKa (Predicted) | 4.46 ± 0.10 | [2] |
| IUPAC Name | 4-(pyridin-2-yl)butanoic acid | [1] |
| SMILES | C1=CC=NC(=C1)CCCC(=O)O | [1] |
Synthesis and Manufacturing
The synthesis of 4-(pyridin-2-yl)butanoic acid can be achieved through various synthetic routes. A common and efficient method involves the alkylation of a pyridine derivative followed by hydrolysis. The following protocol describes a representative synthesis starting from 2-picoline.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-(pyridin-2-yl)butanoic acid.
Experimental Protocol: Synthesis of 4-(Pyridin-2-yl)butanoic acid
This protocol is based on established methods for the alkylation of picoline derivatives.
Materials:
-
2-Picoline
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl 4-bromobutanoate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Deprotonation of 2-Picoline: To the freshly prepared LDA solution, add 2-picoline (1.0 equivalent) dropwise, ensuring the temperature remains at -78 °C. The solution will typically turn a deep red or brown color, indicating the formation of the anion. Stir for 1 hour at this temperature.
-
Alkylation: Add ethyl 4-bromobutanoate (1.1 equivalents) dropwise to the solution of the picoline anion. The reaction is often exothermic, so slow addition is crucial to maintain the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl 4-(pyridin-2-yl)butanoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2 M aqueous NaOH. Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove any non-polar impurities. Carefully acidify the aqueous layer to pH 4-5 with 2 M HCl. The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(pyridin-2-yl)butanoic acid.
Chemical Reactivity and Derivatization
4-(Pyridin-2-yl)butanoic acid possesses two key reactive centers: the carboxylic acid and the pyridine ring.
-
Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations, including esterification, amidation, and reduction. Amidation, in particular, is a crucial reaction for its application as a linker, allowing for covalent attachment to amine-containing molecules. This is typically achieved using standard peptide coupling reagents such as HATU, HOBt/EDC, or by conversion to an acyl chloride.
-
Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. It can also act as a ligand for metal coordination. The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.
Applications in Drug Discovery: A Versatile Linker for PROTACs
A significant and emerging application of 4-(pyridin-2-yl)butanoic acid is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of 4-(pyridin-2-yl)butanoic acid is well-suited for its role as a component of the PROTAC linker. The carboxylic acid provides a convenient handle for conjugation to a ligand for the target protein, while the pyridine ring can be incorporated into the linker backbone to modulate physicochemical properties such as solubility and cell permeability. The four-carbon chain offers flexibility, which is often critical for allowing the two ends of the PROTAC to bind effectively to their respective protein targets.
Conceptual Diagram of 4-(Pyridin-2-yl)butanoic Acid in a PROTAC
Caption: Conceptual use of 4-(pyridin-2-yl)butanoic acid as a linker in a PROTAC.
Analytical Methods
Spectroscopic Data
-
Mass Spectrometry (GC-MS): The mass spectrum of 4-(pyridin-2-yl)butanoic acid shows a molecular ion peak (M⁺) at m/z = 165. Key fragments include ions at m/z = 120 and 106, corresponding to fragmentation of the butanoic acid side chain.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons between 7.0 and 8.5 ppm. The methylene protons of the butanoic acid chain would appear as multiplets between approximately 1.8 and 2.9 ppm. The carboxylic acid proton would be a broad singlet, typically above 10 ppm.
-
¹³C NMR (Predicted): The carbon NMR spectrum would display signals for the five distinct pyridine carbons in the aromatic region (120-160 ppm). The carbonyl carbon of the carboxylic acid would be observed downfield (around 175-180 ppm), with the aliphatic carbons appearing upfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretch for the carbonyl group would be present around 1700-1725 cm⁻¹. C-H stretching and aromatic C=C and C=N stretching vibrations would also be observed.
Protocol: Purity Determination by HPLC-MS
Objective: To determine the purity of a sample of 4-(pyridin-2-yl)butanoic acid using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 4-(pyridin-2-yl)butanoic acid in a 50:50 mixture of acetonitrile and water. Dilute this stock solution to a working concentration of 10 µg/mL.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
-
MS Conditions:
-
Ionization Mode: ESI positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis: Integrate the peak area of the main component in the UV chromatogram to determine its purity. Confirm the identity of the peak by extracting the ion chromatogram for m/z = 166.2 (M+H)⁺.
Conclusion
4-(Pyridin-2-yl)butanoic acid is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it a readily accessible tool for the construction of complex molecules. While its full potential continues to be explored, its application as a linker in the rapidly advancing field of targeted protein degradation highlights its significance for the future of drug discovery. This guide provides a foundational understanding of its properties and utility for researchers and scientists in the field.
References
-
PubChem. 4-(Pyridin-2-yl)butanoic acid. National Center for Biotechnology Information. [Link]
-
Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: a substantial pathway of nicotine metabolism. Chemical research in toxicology, 12(2), 172–179. [Link]
-
ResearchGate. Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). [Link]
-
ResearchGate. A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. [Link]
-
Scott, P. J. H., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(10), 1596-1615. [Link]
-
Li, D., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(10), 4039-4053. [Link]
